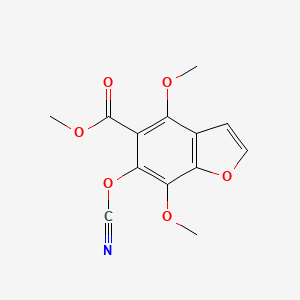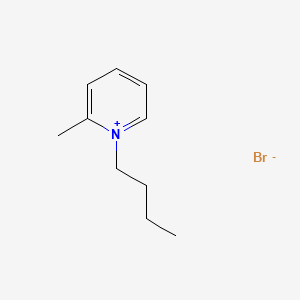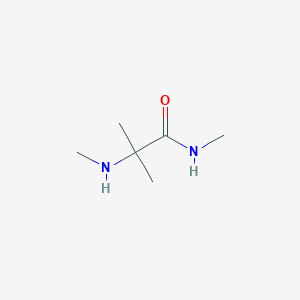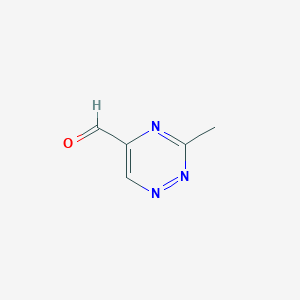
2-Hydroxy-3,5-dichloro-6-bromopyridine
Vue d'ensemble
Description
“2-Hydroxy-3,5-dichloro-6-bromopyridine” is a chemical compound with the molecular formula C5H2BrCl2NO . It is also known as 6-bromo-3,5-dichloro-1H-pyridin-2-one .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods were used in a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules where the molecular structures of the title compound have been optimized . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Applications De Recherche Scientifique
Halogen Atom Migration and Reactivity
Studies have demonstrated the migration of halogen atoms in derivatives of dihydroxypyridine, shedding light on the reactivity and potential transformations of halogenated pyridines. For instance, the chlorination of 3-bromo-2,4-dihydroxypyridine in an aqueous hydrochloric acid solution results in the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine, highlighting a method for altering the position of halogen atoms within the pyridine ring (Hertog & Schogt, 2010). Additionally, the acid hydrolysis of dibromopyridines, including transformations relevant to the synthesis of hydroxylated pyridines, has been explored, demonstrating the formation of hydroxy-bromopyridines under specific conditions (Wibaut, Haayman & Dijk, 2010).
Synthesis and Application in Ligand Development
The preparation of brominated and dibrominated bipyridines and bipyrimidines has been developed efficiently, showing their utility in forming metal-complexing molecular rods, which are crucial for various applications including catalysis and material science (Schwab, Fleischer & Michl, 2002). These syntheses offer pathways for creating complex structures that could serve as sophisticated ligands or building blocks in molecular electronics and photonics.
Photophysical and Binding Properties
Ruthenium(II) complexes involving hydroxylated pyridine derivatives have been studied for their self-association, acid-base, and DNA-binding properties. These studies reveal how subtle changes in the pyridine structure, such as halogenation, can markedly influence the photophysical properties and biological interactions of these compounds (Han, Chen & Wang, 2008).
Potential Anticancer Applications
Research on pyridooxazines and pyridothiazines, which could be synthesized from halogenated pyridines, indicates their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, suggesting potential pathways for the development of anticancer agents (Temple, Wheeler, Comber, Elliott & Montgomery, 1983).
Propriétés
IUPAC Name |
6-bromo-3,5-dichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(8)5(10)9-4/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSBNTHPMMENDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547769 | |
| Record name | 6-Bromo-3,5-dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,5-dichloro-6-bromopyridine | |
CAS RN |
57864-38-7 | |
| Record name | 6-Bromo-3,5-dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1625644.png)





![4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1625653.png)





![4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625663.png)